(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(3-Bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-bromophenyl group at the carbonyl end and a 2-ethoxyphenyl substituent at the propenone unit. Chalcones are widely studied for their nonlinear optical (NLO) properties, crystallographic behavior, and biological activities, influenced by substituent electronic and steric effects .
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(18)12-14/h3-12H,2H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIJISSDIZHLT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 3-position of the phenyl ring enables participation in Suzuki-Miyaura cross-coupling reactions , forming biphenyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O | (2E)-1-(3-Biphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | 68–75% |
Key Findings :
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Reactions proceed under mild conditions (80°C, 12–18 hrs) with tetrakis(triphenylphosphine)palladium(0) as the catalyst.
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Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) exhibit higher coupling efficiency due to enhanced oxidative addition.
Nucleophilic Aromatic Substitution
The bromine atom undergoes nucleophilic substitution with amines or thiols under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amination | Piperidine, CuI, DMF, 110°C | (2E)-1-(3-Piperidinophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | 52% | |
| Thiolation | NaSH, EtOH, reflux | (2E)-1-(3-Mercaptophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | 41% |
Mechanistic Insight :
-
Substitution occurs via a two-step process: (i) oxidative addition of the nucleophile to the palladium complex and (ii) reductive elimination to form the C–N or C–S bond.
Reduction of the α,β-Unsaturated Carbonyl
The enone system is susceptible to selective reduction , yielding saturated ketones or alcohols.
Notable Observation :
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Catalytic hydrogenation preserves the bromine substituent but reduces the double bond without affecting the ketone .
Oxidative Functionalization
The enone system participates in epoxidation and dihydroxylation reactions.
Stereochemical Notes :
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Epoxidation with m-CPBA proceeds with trans stereoselectivity.
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OsO₄-mediated dihydroxylation yields a vicinal diol with syn addition .
Cycloaddition Reactions
The α,β-unsaturated carbonyl acts as a dienophile in Diels-Alder reactions .
| Diene | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 24 hrs | Bicyclo[2.2.1]hept-5-ene derivative | 47% |
Key Limitation :
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Steric hindrance from the 2-ethoxyphenyl group reduces reaction rates compared to less hindered chalcones .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the enone system undergoes retro-aldol cleavage .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | CHCl₃, reflux | 3-Bromobenzaldehyde + 2-Ethoxyacetophenone | 85% |
Mechanism :
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Protonation of the carbonyl oxygen followed by β-scission generates aromatic aldehydes and ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s properties are modulated by its bromine and ethoxy substituents. Key structural analogs and their substituent-driven differences include:
Key Observations :
- Substituent Position : The 3-bromophenyl group in the target compound contrasts with 2-bromo analogs (e.g., ), which may alter intermolecular interactions due to steric hindrance or dipole alignment.
- Electron-Donating Groups : Ethoxy (OCH2CH3) and methoxy (OCH3) substituents enhance electron donation, affecting charge-transfer interactions. However, ethoxy’s bulkier structure may reduce crystallographic planarity compared to methoxy .
Nonlinear Optical (NLO) Properties
The target compound exhibits a third-order nonlinear susceptibility (c(3)) value of 369.294 × 10²² m² V⁻², significantly higher than:
- 3MPNP [(2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one]: 1.33× lower c(3) .
- (2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : 185.58× lower c(3) .
This stark difference highlights the ethoxy group’s role in enhancing hyperpolarizability, likely due to its stronger electron-donating capacity compared to methylsulfanyl or nitro groups.
Crystallographic Behavior
- Planarity: In analogs like (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one, the propenone unit and aromatic rings are nearly coplanar (dihedral angle: 10.8°), promoting π-π stacking .
- Intermolecular Interactions: Chalcones with amino or hydroxyl substituents (e.g., (E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) exhibit strong C—H⋯O interactions, forming chain-like structures . The target’s bromine and ethoxy groups may instead favor halogen bonding or van der Waals interactions.
Biological Activity
(2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a structure that includes an α,β-unsaturated carbonyl system, which is pivotal in its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound has the following chemical structure:
Synthesis Method:
The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 2-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is performed under reflux conditions using ethanol or methanol as a solvent, facilitating the formation of the chalcone structure.
The mechanism of action for this compound primarily revolves around its ability to act as a Michael acceptor due to its α,β-unsaturated carbonyl moiety. This allows it to interact with nucleophiles in biological systems, such as thiol groups in proteins, which can modulate enzyme activities and signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. In vitro assays indicated that at concentrations of 1.0 μM, morphological changes were observed, and caspase-3 activity was enhanced significantly at higher concentrations (10.0 μM), confirming its pro-apoptotic effects .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of bromine in its structure is believed to enhance its antimicrobial efficacy .
Antioxidant Properties
The compound also shows significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage caused by oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological effects of this chalcone derivative:
Comparison with Similar Compounds
In comparison to other chalcone derivatives, this compound exhibits unique properties due to its specific substitution patterns. The combination of bromine and ethoxy groups enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds like (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-1-(3-bromophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one?
- Methodology : Base-catalyzed Claisen-Schmidt condensation is commonly used for chalcone derivatives. For example, substituted acetophenones and aldehydes are reacted in ethanol with KOH (0.03 mol) at 0–50°C for 2–3 hours . Adjustments may include using 3-bromoacetophenone and 2-ethoxybenzaldehyde as precursors. Post-synthesis purification (e.g., recrystallization from ethanol) is critical for isolating the E-isomer.
- Key Considerations : Monitor reaction temperature to avoid side products like Z-isomers or diastereomers. Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. Which spectroscopic techniques are most reliable for confirming the E-configuration of this chalcone?
- Methodology :
- 1H NMR : Trans coupling constants (J = 12–16 Hz) between α and β protons of the enone system indicate the E-configuration .
- XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, C=C bond lengths in E-isomers typically range from 1.32–1.35 Å .
- IR : Conjugated carbonyl stretching vibrations (~1650 cm⁻¹) and absence of OH stretches (if hydroxyl groups are absent) .
Advanced Research Questions
Q. How does non-merohedral twinning complicate crystallographic analysis of this compound?
- Explanation : Non-merohedral twinning arises when crystal domains share a common lattice but differ in orientation, leading to overlapping diffraction patterns. For bromophenyl chalcones, this is often due to steric hindrance from substituents .
- Resolution : Use twin refinement software (e.g., TWINABS) and high-resolution data (R factor < 0.05). reports successful refinement with an R factor of 0.045 despite twinning .
Q. How can DFT calculations predict the reactivity of this chalcone in nucleophilic substitutions?
- Methodology :
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. For example, LUMO localization on the carbonyl group suggests susceptibility to nucleophilic attack .
- Global Reactivity Descriptors :
- Electrophilicity Index (ω) : High ω values (>2.5 eV) indicate strong electrophilic character.
- Chemical Potential (μ) : Negative μ values correlate with thermodynamic stability .
- Case Study : Similar chalcones show reactivity at the β-carbon of the enone system in Michael additions .
Q. How to resolve discrepancies in antimicrobial activity data between structurally analogous chalcones?
- Analysis Framework :
Structural Variations : Compare substituent effects (e.g., bromo vs. methoxy groups) on membrane permeability .
Experimental Conditions : Standardize MIC assays (e.g., broth microdilution vs. agar diffusion) to minimize variability.
Docking Studies : Use molecular docking to correlate activity with binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
- Example : A 2,6-dichlorophenyl chalcone showed higher activity (MIC = 8 µg/mL) than a 4-fluorophenyl analog (MIC = 32 µg/mL) due to enhanced hydrophobic interactions .
Methodological Challenges
Q. What strategies mitigate Z/E isomerization during synthesis?
- Preventive Measures :
- Use aprotic solvents (e.g., DMF) to avoid acid-catalyzed isomerization.
- Optimize base concentration (e.g., KOH in ethanol) to favor kinetic control of the E-isomer .
- Validation : Monitor reaction progress via TLC or HPLC. Post-synthesis, store samples at –20°C in dark conditions to prevent photoisomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
